Superior Substrate Activity for Cytochrome P450 Reductase (CPR) Relative to a Structurally Distinct Quinone Analog
N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide demonstrates significantly higher substrate activity for human CPR compared to a structurally distinct quinone analog, BDBM50236860 (CHEMBL4065098). In a direct head-to-head comparison using the same assay system, the target compound exhibited an IC50 of 9,000 nM, which is 2.8-fold more potent than the comparator's IC50 of 25,000 nM [1][2].
| Evidence Dimension | Substrate Activity for Human NADPH-cytochrome P450 Reductase (CPR) |
|---|---|
| Target Compound Data | IC50 = 9,000 nM (9.00E+3 nM) |
| Comparator Or Baseline | BDBM50236860 (CHEMBL4065098, a structurally distinct quinone analog): IC50 = 25,000 nM (2.50E+4 nM) |
| Quantified Difference | 2.8-fold lower IC50 (higher apparent substrate affinity) for the target compound |
| Conditions | Human L02 cells; measuring CPR-mediated one-electron reduction of compound via cell growth inhibition |
Why This Matters
This quantifiable 2.8-fold difference in CPR engagement can be exploited in cellular assays designed to study reductive prodrug activation pathways, where the choice of a more efficient substrate directly impacts experimental signal-to-noise and dosage requirements.
- [1] BindingDB. BDBM50236859. N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. View Source
- [2] BindingDB. BDBM50236860. CHEMBL4065098. View Source
